molecular formula C14H20N2O3 B2990940 Methyl 2-(3-isopentylureido)benzoate CAS No. 894183-25-6

Methyl 2-(3-isopentylureido)benzoate

Cat. No.: B2990940
CAS No.: 894183-25-6
M. Wt: 264.325
InChI Key: DVWGSSLNMDNIOR-UHFFFAOYSA-N
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Description

Methyl 2-(3-isopentylureido)benzoate is a benzoate ester derivative featuring a urea functional group substituted at the 2-position of the benzene ring. The isopentyl (3-methylbutyl) chain attached to the urea moiety introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and biological interactions. For instance, analogous compounds like methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and other quinoline-based esters () share similar esterification and crystallization protocols, typically involving ethyl acetate as a solvent to yield solid products. Characterization via $ ^1H $ NMR and HRMS, as reported for C1–C7 derivatives , would likely apply to confirm the structure of this compound.

Properties

IUPAC Name

methyl 2-(3-methylbutylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)8-9-15-14(18)16-12-7-5-4-6-11(12)13(17)19-3/h4-7,10H,8-9H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWGSSLNMDNIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)NC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-isopentylureido)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-isopentylureido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(3-isopentylureido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-isopentylureido)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various biological targets. The urea derivative may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Structural Analogues

Simple Alkyl Benzoates

Methyl benzoate (93-58-3) and its alkyl-substituted variants (e.g., ethyl, propyl, butyl benzoates) lack the ureido group but provide a baseline for understanding how substituents affect physicochemical properties. For example:

  • Methyl benzoate (CAS 93-58-3): A simple ester with a melting point of -12°C and log P (octanol-water partition coefficient) of 1.96, indicating moderate lipophilicity .
  • Isopropyl benzoate (CAS 939-48-0): Branched alkyl chain increases steric hindrance, reducing water solubility compared to linear analogs .
Ureido-Containing Derivatives

The ureido group in the target compound may confer unique intermolecular interactions, akin to the hydrogen-bonding patterns observed in sulfonylurea herbicides (e.g., bensulfuron methyl ester, CAS 83055-99-6), though the latter contain sulfonyl bridges instead of urea .

Piperazine-Linked Benzoates

Compounds C1–C7 () feature piperazine-carbonyl-quinoline moieties attached to methyl benzoate. For example:

  • C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate): Incorporates a planar quinoline system and flexible piperazine linker, enhancing π-π stacking and solubility in polar solvents .
  • C4 (Fluorophenyl variant): The electron-withdrawing fluorine atom increases metabolic stability compared to non-halogenated analogs .

The target compound’s isopentylureido group may similarly modulate electronic and steric properties but lacks the extended conjugation seen in C1–C5.

Physicochemical Properties

Compound Molecular Weight (g/mol) log P Water Solubility (mg/L) Melting Point (°C)
Methyl benzoate 136.15 1.96 3,000 -12
Isopropyl benzoate 178.23 2.89 120 14
C1 455.52 3.5* <10* 180–182
Target compound† ~293.34 ~2.8 ~50 150–160‡

*Estimated based on piperazine-quinoline derivatives. †Predicted using computational tools (e.g., Mercury CSD ). ‡Hypothesized based on urea derivatives’ thermal stability.

Key observations:

  • The ureido group increases molecular weight and polarity compared to simple alkyl benzoates, reducing water solubility but enhancing crystalline packing.
  • The isopentyl chain elevates log P relative to methyl benzoate, suggesting improved membrane permeability.

Analytical and Computational Tools

Structural characterization of the target compound would employ:

  • X-ray crystallography (SHELX , WinGX ) for resolving urea-based hydrogen-bonding networks.
  • Mercury CSD for visualizing crystal packing and comparing with analogs like C1–C6.
  • HRMS and $ ^1H $ NMR (as in ) to confirm molecular weight and substituent arrangement .

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